(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol
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Overview
Description
(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol is a synthetic nucleoside analog. This compound is characterized by its unique structure, which includes a fluorine atom at the 4-position of the oxolane ring and a methylamino group attached to the purine base. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate diol precursors.
Introduction of the Fluorine Atom: Fluorination is often carried out using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Purine Base: The purine base is introduced via glycosylation reactions, where the oxolane ring is coupled with a purine derivative.
Methylation: The methylamino group is introduced through methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the purine base, using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted nucleoside analogs.
Scientific Research Applications
(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes involved in nucleic acid metabolism.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and assays.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound targets enzymes such as DNA polymerase and reverse transcriptase, inhibiting their activity and thus preventing viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2’-Fluoro-2’-deoxyadenosine: Similar in structure but lacks the methylamino group.
2’-C-Methyladenosine: Contains a methyl group at the 2’-position instead of the 6-position.
Fludarabine: A fluorinated purine analog used in cancer therapy.
Uniqueness
(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol is unique due to the presence of both a fluorine atom and a methylamino group, which confer distinct chemical and biological properties. This combination enhances its stability and efficacy as a therapeutic agent.
Properties
Molecular Formula |
C11H14FN5O3 |
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Molecular Weight |
283.26 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C11H14FN5O3/c1-13-9-7-10(15-3-14-9)17(4-16-7)11-6(12)8(19)5(2-18)20-11/h3-6,8,11,18-19H,2H2,1H3,(H,13,14,15)/t5-,6+,8-,11-/m1/s1 |
InChI Key |
XVGMWRQRNLVRLF-WCGPTHBMSA-N |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)F |
Origin of Product |
United States |
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